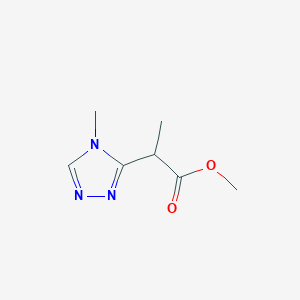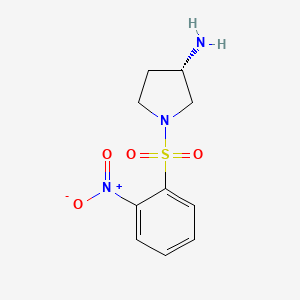
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is a chiral compound that features a pyrrolidine ring substituted with a nitro-benzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine typically involves the reaction of (S)-pyrrolidin-3-ylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The pyrrolidine ring can be oxidized to form lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: (S)-1-(2-Amino-benzenesulfonyl)-pyrrolidin-3-ylamine
Substitution: Various substituted pyrrolidin-3-ylamine derivatives
Oxidation: Pyrrolidin-3-one derivatives
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes. The nitro-benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonylhydrazide
- 4-Fluoro-2-nitro-benzenesulfonyl chloride
Uniqueness
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is unique due to its chiral nature and the presence of both a nitro-benzenesulfonyl group and a pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Eigenschaften
Molekularformel |
C10H13N3O4S |
|---|---|
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
(3S)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m0/s1 |
InChI-Schlüssel |
ZDRSNFHPZUULMP-QMMMGPOBSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


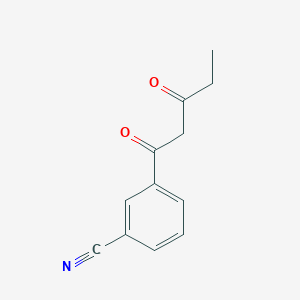

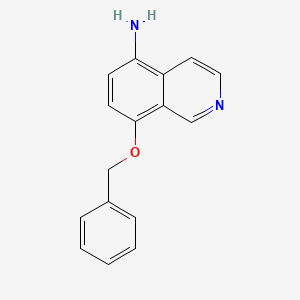
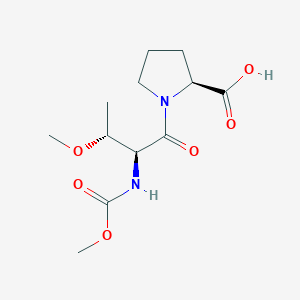
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
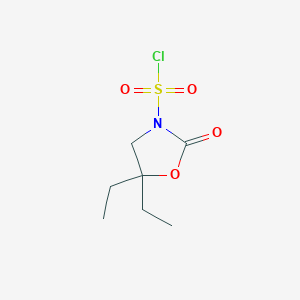
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)


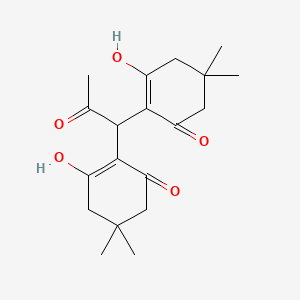

![(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
